2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a benzothiazole derivative under controlled conditions. The reaction often requires the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often involving continuous flow techniques and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions are often mediated by the compound’s unique structural features, which enable it to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety.
Evodiamine: Another piperidine-based compound with notable biological activity.
Matrine: Known for its antiproliferative effects.
Berberine: Exhibits a wide range of pharmacological properties.
Tetrandine: Used in traditional medicine for its therapeutic effects.
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core and a difluoropiperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21F2N3OS |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H21F2N3OS/c19-18(20)7-11-22(12-8-18)16(24)13-5-9-23(10-6-13)17-21-14-3-1-2-4-15(14)25-17/h1-4,13H,5-12H2 |
InChI Key |
WBXWKIKYGQBKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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